methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate
Overview
Description
Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylases (HDACs). It is a potent and selective inhibitor of HDAC1, HDAC2, and HDAC3, which are enzymes involved in the regulation of gene expression. Mocetinostat has shown potential as a therapeutic agent in the treatment of various cancers and other diseases.
Mechanism of Action
Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate works by inhibiting the activity of HDACs, which are enzymes involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC activity, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate can increase the acetylation of histone proteins, leading to the activation of gene expression.
Biochemical and Physiological Effects:
methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate can also modulate the immune system by increasing the expression of immune-related genes. Additionally, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in gene expression. methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has also been shown to have low toxicity in vitro, which makes it a safe tool for studying cellular processes. However, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has limitations in its use in lab experiments. It is a complex molecule to synthesize, which makes it expensive and time-consuming to produce. Additionally, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate. One area of interest is the development of more efficient synthesis methods for methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate, which would make it more accessible for research and potential clinical use. Additionally, further research is needed to fully understand the mechanisms of action of methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate and its potential therapeutic applications. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate in humans.
Scientific Research Applications
Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of various cancers, including breast cancer, leukemia, and lymphoma. methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has also been studied for its potential use in the treatment of other diseases, such as HIV, sickle cell anemia, and autoimmune disorders.
properties
IUPAC Name |
methyl (6E)-6-hydroxy-6-(2-imino-6-oxocyclohexylidene)hexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-18-12(17)8-3-2-6-10(15)13-9(14)5-4-7-11(13)16/h14-15H,2-8H2,1H3/b13-10+,14-9? | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEVYQSEWKAAAY-QMBFIQNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=C1C(=N)CCCC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC/C(=C\1/C(=N)CCCC1=O)/O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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